molecular formula C18H31IN2O2 B14677959 Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide CAS No. 32305-19-4

Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide

Cat. No.: B14677959
CAS No.: 32305-19-4
M. Wt: 434.4 g/mol
InChI Key: NKDUMTHNWWHYRH-UHFFFAOYSA-N
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Description

Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is a quaternary ammonium compound It is characterized by the presence of a thymyloxy group attached to an acetamido moiety, which is further linked to a propyl chain bearing a trimethylammonium group The iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide typically involves the following steps:

    Formation of Thymyloxyacetamide: Thymol is reacted with chloroacetic acid to form thymyloxyacetic acid. This intermediate is then converted to thymyloxyacetamide by reacting with ammonia or an amine.

    Quaternization: The thymyloxyacetamide is then reacted with 3-chloropropyltrimethylammonium iodide under basic conditions to form the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thymyloxy group.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, can react with the quaternary ammonium group.

    Oxidizing Agents: Such as hydrogen peroxide, can oxidize the thymyloxy group.

    Reducing Agents: Such as sodium borohydride, can reduce the thymyloxy group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.

    Oxidation Products: Oxidation of the thymyloxy group can lead to the formation of corresponding ketones or aldehydes.

    Reduction Products: Reduction of the thymyloxy group can yield alcohols.

Scientific Research Applications

Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This compound can also interact with proteins and enzymes, inhibiting their function. The thymyloxy group may contribute to its antimicrobial activity by generating reactive oxygen species upon oxidation.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.

    Dodecyltrimethylammonium Chloride: Known for its surfactant properties.

Uniqueness

Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is unique due to the presence of the thymyloxy group, which imparts additional antimicrobial properties and potential for generating reactive oxygen species. This makes it particularly effective in applications requiring strong antimicrobial activity.

Properties

CAS No.

32305-19-4

Molecular Formula

C18H31IN2O2

Molecular Weight

434.4 g/mol

IUPAC Name

trimethyl-[3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]propyl]azanium;iodide

InChI

InChI=1S/C18H30N2O2.HI/c1-14(2)16-9-8-15(3)12-17(16)22-13-18(21)19-10-7-11-20(4,5)6;/h8-9,12,14H,7,10-11,13H2,1-6H3;1H

InChI Key

NKDUMTHNWWHYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCC[N+](C)(C)C.[I-]

Origin of Product

United States

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